molecular formula C18H17Cl2P B579481 Triphenyl phosphonium chloride CAS No. 15647-89-9

Triphenyl phosphonium chloride

Cat. No.: B579481
CAS No.: 15647-89-9
M. Wt: 335.208
InChI Key: HYUFXBPAIGJHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to triphenylphosphine.

    Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triphenyl phosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.

    Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.

    Industry: It is used as a phase transfer catalyst in various industrial processes.

Mechanism of Action

The primary mechanism of action of triphenyl phosphonium chloride involves the formation of phosphonium ylides. These ylides are generated through the deprotonation of the phosphonium salt by a strong base. The ylide then reacts with carbonyl compounds in the Wittig reaction to form alkenes.

Comparison with Similar Compounds

  • Methoxymethyl triphenylphosphonium chloride
  • Benzyltriphenylphosphonium chloride
  • Ethyl triphenylphosphonium chloride

Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .

Properties

IUPAC Name

triphenylphosphane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFXBPAIGJHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.